Ximelagatran Nitrile

Description

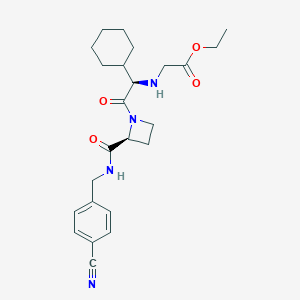

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c1-2-32-21(29)16-26-22(19-6-4-3-5-7-19)24(31)28-13-12-20(28)23(30)27-15-18-10-8-17(14-25)9-11-18/h8-11,19-20,22,26H,2-7,12-13,15-16H2,1H3,(H,27,30)/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOJZPLHHDGCCL-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436987 | |

| Record name | Ximelagatran Nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260790-61-2 | |

| Record name | Ximelagatran Nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ximelagatran and its Core Nitrile Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Strategic Synthesis of a Prototypical Direct Thrombin Inhibitor

Ximelagatran, the first orally administered direct thrombin inhibitor, represents a significant milestone in anticoagulant therapy.[1][2] Although ultimately withdrawn from the market due to concerns of hepatotoxicity, its design and synthesis remain a valuable case study in modern medicinal chemistry.[2] Ximelagatran is a double prodrug, meticulously designed to be rapidly absorbed and converted in vivo to its active form, melagatran.[1][3][4][5] This conversion proceeds through two key intermediates: ethyl-melagatran and hydroxy-melagatran.[3][6]

This guide provides a detailed exploration of the synthetic pathway to Ximelagatran, with a particular focus on the strategic use of a nitrile-containing intermediate to construct the critical benzamidine moiety of the active compound, melagatran. Understanding this pathway offers field-proven insights into prodrug design, the management of reactive functional groups, and the assembly of complex peptidomimetic structures.

Retrosynthetic Analysis: A Strategy Built on Key Intermediates

The synthesis of Ximelagatran is logically dissected into the preparation of its active form, melagatran, followed by the installation of the prodrug moieties. The structure of melagatran itself can be deconstructed into three primary building blocks. This retrosynthetic approach simplifies the complex target molecule into manageable synthetic fragments.

Caption: High-level retrosynthetic analysis of Ximelagatran.

The core challenge lies in the synthesis of Fragment C , the 4-aminomethylbenzamidine unit. Direct handling of the highly basic and reactive amidine group is problematic in multi-step synthesis. The established and industrially viable solution is to carry the functional group as a stable nitrile precursor, which is converted to the amidine in a late-stage transformation.[7]

Synthesis of the Key Intermediate: From Nitrile to Protected Amine

The most critical sequence in this synthesis is the preparation of a protected form of 4-aminomethylbenzamidine. The pathway begins with 4-cyanobenzyl bromide, leveraging the nitrile group as a masked amidine.

Pathway Overview

The conversion of 4-cyanobenzyl bromide to the key amine intermediate involves four main steps:

-

Azide Formation: Introduction of a nitrogen source that can be cleanly reduced to a primary amine.

-

Amidine Formation (Pinner Reaction): Conversion of the nitrile to the corresponding benzamidine hydrochloride.

-

Amidine Protection: Masking the reactive amidine group to prevent interference in subsequent coupling reactions.

-

Azide Reduction: Unmasking the primary amine for amide bond formation.

Caption: Synthesis of the key benzylamine intermediate (V) from a nitrile precursor.

Causality in Experimental Choices

-

Why Sodium Azide? The use of sodium azide (NaN₃) to displace the bromide is a classic Sₙ2 reaction. The azide group is an excellent choice because it is relatively unreactive under the conditions required for the subsequent nitrile-to-amidine conversion and can be reduced to a primary amine with high selectivity using mild conditions (e.g., Staudinger reduction with PPh₃ or hydrogenation).[8]

-

Why the Pinner Reaction? The conversion of the nitrile (II) to the amidine (III) is efficiently achieved via the Pinner reaction. First, treatment with anhydrous HCl in ethanol generates an imidate hydrochloride salt. Subsequent treatment with ammonia displaces the ethoxy group to form the amidine hydrochloride, which is then neutralized. This method is reliable for aromatic nitriles.[8]

-

Why a Benzyloxycarbonyl (Cbz) Protecting Group? The amidine group is strongly basic and nucleophilic, which would interfere with the later amide coupling steps. The Cbz group, installed using benzyl chloroformate (Cbz-Cl), effectively protects the amidine. It is robust enough to withstand the subsequent azide reduction and can be removed under standard hydrogenolysis conditions (H₂/Pd/C) during the final deprotection of melagatran.[8]

-

Why the Staudinger Reduction? The reduction of the azide (IV) to the primary amine (V) using triphenylphosphine (PPh₃) is known as the Staudinger reduction. This method is exceptionally mild and highly chemoselective, leaving the Cbz protecting group and the aromatic ring untouched, which is a critical advantage over more aggressive reducing agents.[8]

Assembly of Melagatran

With the key amine fragment (V) in hand, the synthesis proceeds by building the peptidomimetic backbone.

-

Preparation of the Dipeptide Fragment: N-(tert-butoxycarbonyl)-(R)-phenylglycine is hydrogenated over a Rhodium on Alumina (Rh/Al₂O₃) catalyst to reduce the phenyl ring, yielding the protected (R)-cyclohexylglycine.[8][9] This is then coupled with azetidine using a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

-

Coupling and Deprotection: The resulting dipeptide's ester group is hydrolyzed to a carboxylic acid. This acid is then coupled with the amine intermediate (V), again using EDC, often with an additive like 4-Dimethylaminopyridine (DMAP), to form the fully protected precursor.[8] The Boc-protecting group is then cleaved with a strong acid like HCl or methanesulfonic acid.[8]

-

Final Alkylation and Deprotection: The newly freed secondary amine is alkylated with benzyl 2-bromoacetate.[8] The final step to yield melagatran is a global deprotection via hydrogenation (H₂ over Pd/C), which simultaneously cleaves the Cbz group on the amidine and the benzyl ester, revealing the free carboxylic acid and the active amidine.[8]

Final Conversion to Ximelagatran: The Prodrug Strategy

Melagatran itself has poor oral bioavailability.[3] To overcome this, it is converted into the double prodrug Ximelagatran.

-

Hydroxyamidine Formation: The amidine group of a protected melagatran precursor is treated with hydroxylamine in the presence of a base like triethylamine (TEA). This converts the amidine into an N-hydroxycarbamimidoyl group (a hydroxyamidine).[8]

-

Esterification: The carboxylic acid is esterified, and an additional ethyl group is added to the hydroxyamidine, yielding the final Ximelagatran molecule. This is typically achieved by reacting a suitably protected intermediate with reagents like 1-(acetoxyethyl) 4-nitrophenyl carbonate.[8]

This two-pronged modification—converting the highly basic amidine to a less basic hydroxyamidine and masking the polar carboxylic acid as an ethyl ester—significantly increases the molecule's lipophilicity, facilitating oral absorption.[1]

Experimental Protocol: Synthesis of 4-(Benzyloxycarbonylamidino)benzylamine (V)

This protocol is a representative synthesis adapted from published literature and should be performed by qualified personnel in a suitable laboratory setting.[8]

Step 1: 4-Cyanobenzyl azide (II)

-

To a solution of 4-cyanobenzyl bromide (I) (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃) (1.1 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide (II), which is often used directly in the next step.

Step 2: 4-(Azidomethyl)benzamidine (III)

-

Cool a solution of 4-cyanobenzyl azide (II) (1.0 eq) in anhydrous ethanol to 0 °C.

-

Bubble anhydrous HCl gas through the solution until saturation. Seal the vessel and stir at room temperature for 24 hours.

-

Concentrate the mixture in vacuo to obtain the crude imidate hydrochloride salt.

-

Dissolve the crude salt in anhydrous ethanol, cool to 0 °C, and bubble anhydrous ammonia (NH₃) gas through the solution until saturation.

-

Stir at room temperature for 12 hours. Concentrate the mixture and triturate the residue with diethyl ether to afford 4-(azidomethyl)benzamidine hydrochloride.

-

Neutralize with a suitable base (e.g., aq. NaHCO₃) and extract to obtain the free base (III).

Step 3: Protected Amidine-Azide (IV)

-

Dissolve 4-(azidomethyl)benzamidine (III) (1.0 eq) in a suitable solvent mixture (e.g., THF/water).

-

Cool the solution to 0 °C and add a base such as sodium carbonate.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product into an organic solvent, wash, dry, and concentrate. Purify by chromatography if necessary to yield the Cbz-protected intermediate (IV).

Step 4: 4-(Benzyloxycarbonylamidino)benzylamine (V)

-

Dissolve the protected azide (IV) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃) (1.1 eq) portion-wise. Effervescence (N₂ evolution) should be observed.

-

Stir at room temperature for 8-12 hours.

-

Add a small amount of water and stir for an additional 2 hours to hydrolyze the intermediate phosphazene.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the final amine product (V).

Data Summary: Key Intermediates

| Intermediate Name | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Cyanobenzyl Bromide | I | C₈H₆BrN | 196.04 | Starting Material |

| 4-Cyanobenzyl Azide | II | C₈H₆N₄ | 158.16 | Amine Precursor |

| 4-(Azidomethyl)benzamidine | III | C₈H₉N₅ | 175.19 | Amidine Intermediate |

| Cbz-Protected Amidine-Azide | IV | C₁₆H₁₅N₅O₂ | 309.32 | Protected Intermediate |

| 4-(Cbz-amidino)benzylamine | V | C₁₆H₁₇N₃O₂ | 283.33 | Key Coupling Fragment |

Conclusion

The synthesis of Ximelagatran is a masterful example of strategic chemical design, showcasing the effective use of a nitrile group as a stable precursor for the challenging benzamidine functionality. The pathway relies on a carefully orchestrated sequence of protection, activation, coupling, and deprotection steps. By understanding the causality behind each transformation—from the choice of the Staudinger reduction to the rationale for the Cbz protecting group—drug development professionals can glean valuable tactics applicable to the synthesis of other complex, nitrogen-rich therapeutic agents. While Ximelagatran itself is no longer in clinical use, the chemical principles demonstrated in its synthesis continue to inform and inspire the field.

References

- Sorbera, L.A., Bayès, M., Castañer, J., Silvestre, J. (2001).

- DeNanteuil, G., Lila, C., Gloanec, P., Cadet, L. (1998). Large Scale Preparation of Protected 4-Aminomethylbenzamidine. Application to The Synthesis of the Thrombin Inhibitor, Melagatran.

-

Lila, C., Gloanec, P., Cadet, L., Hervé, Y., Fournier, J., Leborgne, F., Verbeuren, T.J., DeNanteuil, G. (1998). Large Scale Preparation of Protected 4-Aminomethylbenzamidine. Application to The Synthesis of the Thrombin Inhibitor, Melagatran. Taylor & Francis Online. [Link]

-

Weitz, J.I. (2004). Ximelagatran (Exanta): alternative to warfarin? Baylor University Medical Center Proceedings, 17(3), 349-353. [Link]

-

Ho, S.J., Brighton, T.A. (2005). Ximelagatran: Direct Thrombin Inhibitor. Cardiovascular Therapeutics, 23(3-4), 231-244. [Link]

-

Mathad, V.T., et al. (2021). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development, 25(6), 1309-1331. [Link]

-

Brighton, T. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia, 181(8), 432-436. [Link]

-

ResearchGate. (n.d.). Case Study: Ximelagatran: A Double Prodrug of Melagatran. ResearchGate. [Link]

-

Simonsson, R., Stenhagen, G., Ericsson, C., Elmore, C.S. (2013). Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 334-337. [Link]

-

Brighton, T.A. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia, 181(8), 432-436. [Link]

Sources

- 1. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 6. Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Portico [access.portico.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Properties of Ximelagatran Nitrile (CAS 260790-61-2)

Introduction

This technical guide provides a comprehensive analysis of Ximelagatran Nitrile (CAS: 260790-61-2), a key chemical intermediate. While the name is closely associated with the withdrawn anticoagulant drug Ximelagatran, it is crucial for researchers and drug development professionals to understand that this compound is not a metabolite but rather a synthetic precursor used in the manufacturing of Ximelagatran.[1]

Ximelagatran was developed as an oral prodrug of Melagatran, a potent direct thrombin inhibitor.[2][3][4][5] The prodrug was designed to improve oral bioavailability, but was later withdrawn from the market due to concerns about hepatotoxicity.[4] Understanding the chemistry of its synthetic intermediates, such as this compound, remains vital for the fields of medicinal and process chemistry, particularly for researchers exploring new anticoagulants or utilizing similar synthetic pathways.

This document elucidates the specific chemical structure, physicochemical properties, and synthetic relevance of this compound. It also proposes robust analytical methodologies for its characterization, grounded in established techniques for structurally related compounds.

Chemical Identification and Structure

Nomenclature and Key Identifiers

Precise identification is fundamental in chemical research. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate | [6] |

| CAS Number | 260790-61-2 | [1][6][7][8] |

| Molecular Formula | C₂₄H₃₂N₄O₄ | [1][6][7] |

| Molecular Weight | 440.54 g/mol | [1][6] |

| Common Synonym | N-[(1R)-2-[(2S)-2-[[[(4-Cyanophenyl)methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine Ethyl Ester | [1][7] |

Structural Elucidation

The molecular structure of this compound is complex, incorporating several key functional groups that dictate its chemical behavior and its role as a synthetic intermediate. The structure features a central cyclohexylglycine-derived core linked to an ethyl ester, which is further connected to a substituted azetidine ring. The azetidine is functionalized with a carbamoyl group attached to a 4-cyanobenzyl moiety.

The stereochemistry is critical to the molecule's three-dimensional shape and is explicitly defined in its IUPAC name with the descriptors (1R) and (2S).[6]

Sources

- 1. usbio.net [usbio.net]

- 2. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 4. Ximelagatran | C24H35N5O5 | CID 9574101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H32N4O4 | CID 10225271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. usbio.net [usbio.net]

A Technical Guide to the In Vivo Biotransformation of Ximelagatran to Melagatran

Executive Summary

Ximelagatran was developed as the first oral direct thrombin inhibitor, representing a significant advancement in anticoagulant therapy. Its clinical utility, however, is not derived from the compound itself but from its rapid and efficient biotransformation into the pharmacologically active agent, melagatran. Ximelagatran is a prodrug, designed specifically to overcome the poor oral bioavailability of melagatran.[1][2] This guide provides a detailed technical examination of the metabolic pathways responsible for this critical conversion. We will dissect the two-step enzymatic process, identify the key intermediates, and describe the authoritative analytical methodologies used to quantify these compounds in biological matrices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep mechanistic understanding of ximelagatran's activation cascade.

Introduction: The Prodrug Strategy and Chemical Clarification

Rationale for the Prodrug Approach

The therapeutic efficacy of direct thrombin inhibitors is well-established. However, melagatran, a potent synthetic small peptide inhibitor, exhibits low oral bioavailability, precluding its development as an oral medication.[1] To address this, ximelagatran was engineered as an orally active prodrug. It is more lipophilic and uncharged at intestinal pH, allowing for significantly improved absorption through the gastrointestinal barrier.[1] Following absorption, it undergoes a swift and predictable conversion to melagatran, achieving therapeutic plasma concentrations.[1][3][4] This strategy yields a bioavailability of approximately 20% for melagatran following oral administration of ximelagatran, with low inter-individual variability.[5][6]

Correcting a Common Misconception: From Nitrile to Hydroxyamidine

It is crucial to clarify the specific functional groups involved in the conversion of ximelagatran to melagatran. While the term "nitrile" is sometimes used incorrectly, ximelagatran does not contain a nitrile group (C≡N). Instead, it possesses a hydroxyamidine (also known as an amidoxime) and an ethyl ester . The biotransformation involves the reduction of the hydroxyamidine to an amidine and the hydrolysis of the ethyl ester to a carboxylic acid . This distinction is fundamental to understanding the true chemical mechanism.

Figure 1. Chemical structures of ximelagatran, its metabolic intermediates (hydroxyl-melagatran and ethyl-melagatran), and the active drug, melagatran. Key functional groups undergoing transformation are highlighted.

Figure 1. Chemical structures of ximelagatran, its metabolic intermediates (hydroxyl-melagatran and ethyl-melagatran), and the active drug, melagatran. Key functional groups undergoing transformation are highlighted.

The Metabolic Conversion Pathway

The in vivo conversion of ximelagatran to melagatran is not a single reaction but a cascade involving two distinct metabolic steps that can occur in parallel, leading to the formation of two primary intermediates.[5][6][7] This biotransformation is notably independent of the cytochrome P450 (CYP) enzyme system, which significantly reduces the potential for drug-drug interactions.[2][5]

Key Intermediates: Hydroxyl-Melagatran and Ethyl-Melagatran

The metabolic process generates two short-lived intermediates that are subsequently converted to melagatran:

-

Hydroxyl-melagatran (OH-melagatran): Formed via the hydrolysis of the ethyl ester group on ximelagatran.[5][6][8]

-

Ethyl-melagatran: Formed via the reduction of the N-hydroxyamidine group of ximelagatran.[5][6][8]

Mechanistic Details and Enzymology

-

Step A: Ester Hydrolysis to form Hydroxyl-melagatran The ethyl ester moiety of ximelagatran is rapidly hydrolyzed to a carboxylic acid. This reaction is primarily catalyzed by carboxylesterases, with human carboxylesterase 1 (hCE-1) and 2 (hCE-2) being the key enzymes involved.[8] This enzymatic action occurs in various tissues, with high activity found in the liver, kidneys, and intestinal membrane.[5][8]

-

Step B: Amidoxime Reduction to form Ethyl-melagatran Concurrently, the N-hydroxyamidine (amidoxime) group of ximelagatran is reduced to an amidine. This reduction has been demonstrated to occur in the gastrointestinal tract and liver.[5][6]

Both intermediates, hydroxyl-melagatran and ethyl-melagatran, are then acted upon by the corresponding enzyme (reductase or esterase, respectively) to complete the conversion to the final active molecule, melagatran.

Visualization of the Metabolic Pathway

The following diagram illustrates the convergent metabolic pathways from ximelagatran to melagatran.

Pharmacokinetic Profile of the Conversion

The efficiency and location of this biotransformation are central to the drug's pharmacokinetic profile.

Sites of Metabolism

The enzymatic conversion is widespread, with in vitro studies confirming activity in microsomal preparations from the liver, intestinal membrane, and kidney.[5] The highest activity has been localized to liver mitochondria.[5]

Pharmacokinetic Data Summary

The rapid absorption and conversion result in a predictable pharmacokinetic profile, which was a key advantage of ximelagatran.

| Parameter | Value | Source |

| Oral Bioavailability | ~20% (as measured by melagatran) | [5][6] |

| Time to Peak Plasma Conc. (Tmax) | 1.5–2.5 hours | [2][5] |

| Plasma Elimination Half-life (t½) | 4–5 hours (in a typical 70-year-old) | [2][5] |

| Primary Route of Elimination | Renal (80% of melagatran excreted in 24h) | [2][5] |

| CYP450 System Interaction | Independent, low potential for interaction | [2][5] |

Experimental Protocols for Monitoring the Conversion

Validating the mechanism and quantifying the rate of conversion requires robust bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9][10]

Protocol 1: Sample Preparation via Automated Solid-Phase Extraction (SPE)

This protocol describes a self-validating system for extracting ximelagatran, melagatran, and the two intermediates from human plasma. The use of isotope-labeled internal standards is critical for ensuring accuracy and precision.

Methodology:

-

Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate.

-

Internal Standard Addition: Add 50 µL of the internal standard working solution (containing isotope-labeled versions of all four analytes) to each well.

-

Automation Setup: Place the plate into an automated liquid handling system (e.g., Tecan Genesis) programmed for SPE.

-

SPE Cartridge Conditioning: Condition a mixed-mode (C8/SCX) 96-well SPE plate with 1 mL of methanol followed by 1 mL of equilibration buffer.

-

Sample Loading: Load the pre-treated plasma samples onto the SPE plate.

-

Washing: Wash the sorbent with a series of buffers to remove interfering substances like phospholipids and proteins.

-

Wash 1: 2% formic acid in water.

-

Wash 2: 50% methanol in water.

-

-

Elution: Elute the analytes and internal standards with 200 µL of an elution buffer (e.g., 50% methanol / 50% 0.25 M ammonium acetate buffer).[10]

-

Final Preparation: Transfer the eluate to a new 96-well plate for direct injection into the LC-MS/MS system. This avoids a dry-down and reconstitution step, improving efficiency.[10]

Protocol 2: LC-MS/MS Method for Quantitation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC Method:

-

Mobile Phase A: 10 mmol/L ammonium acetate and 5 mmol/L acetic acid in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Flow Rate: 0.75 mL/min.[10]

-

Gradient Elution: A gradient starting at 10% B, increasing to 30% B over several minutes to ensure separation of all four analytes.[10]

-

Injection Volume: 10 µL.

MS/MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding isotope-labeled internal standard.

Visualization of the Bioanalytical Workflow

This diagram outlines the logical flow from sample collection to data analysis.

Conclusion

The conversion of the prodrug ximelagatran to its active form, melagatran, is a sophisticated and efficient biotransformation process critical to its therapeutic action. This process relies on enzymatic ester hydrolysis and amidoxime reduction, proceeding through two key intermediates, hydroxyl-melagatran and ethyl-melagatran. A key advantage of this metabolic pathway is its independence from the CYP450 system, minimizing drug-drug interaction risks. The detailed analytical protocols outlined herein provide the necessary framework for accurately studying the pharmacokinetics of this conversion in a research or clinical setting. Understanding this mechanism provides invaluable insight for the rational design and development of future prodrug-based therapeutics.

References

-

Lee, W. R., & Chong, S. M. (2005). Ximelagatran: Direct Thrombin Inhibitor. Clinical Medicine & Research, 3(1), 38–41. [Link]

-

Nutescu, E. A., & Shapiro, N. L. (2004). Ximelagatran: an orally active direct thrombin inhibitor. American Journal of Health-System Pharmacy, 61(18), 1905-1918. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

-

LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. LibreTexts. [Link]

-

Nutescu, E. A., & Shapiro, N. L. (2004). Ximelagatran: an orally active direct thrombin inhibitor. AJHP, 61(18), 1905-18. [Link]

-

Norborg, M., et al. (2003). Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B, 783(2), 335-347. [Link]

-

Gustafsson, D., & Elg, M. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review. Thrombosis Research, 109, S9-S15. [Link]

-

Eriksson, U. G., et al. (2003). Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. Drug Metabolism and Disposition, 31(3), 294-304. [Link]

-

Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

-

Brighton, T. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia, 181(8), 432-436. [Link]

-

Sorbera, L. A., et al. (2001). Melagatran and Ximelagatran. Drugs of the Future, 26(4), 355. [Link]

-

Eriksson, U. G., et al. (2003). Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. Semantic Scholar. [Link]

-

Fensome, A., et al. (2013). Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 334-337. [Link]

-

Johansson, L. C., et al. (2002). Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry. Journal of Chromatography B, 766(1), 47-55. [Link]

-

Brighton, T. (2004). The direct thrombin inhibitor melagatran/ximelagatran. PubMed. [Link]

-

Gustafsson, D., et al. (2002). Mechanism of action of the oral direct thrombin inhibitor ximelagatran. Thrombosis Research, 105(4), 309-318. [Link]

-

Cheng, Y., et al. (2007). Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS. Journal of Chromatography B, 852(1-2), 346-353. [Link]

-

Gustafsson, D., et al. (2002). Mechanism of Action of the Oral Direct Thrombin Inhibitor Ximelagatran. ResearchGate. [Link]

-

Norborg, M., et al. (2003). Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, biological samples by liquid and the intermediate metabolites, in chromatography-mass spectrometry. ResearchGate. [Link]

Sources

- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 3. medscape.com [medscape.com]

- 4. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biotransformation of the Prodrug Ximelagatran: A Technical Guide for Drug Development Professionals

Introduction: The Rationale for In Vitro Prodrug Activation Studies

Ximelagatran was developed as an oral prodrug of melagatran, a potent direct thrombin inhibitor. The primary challenge with melagatran was its low oral bioavailability due to its hydrophilic nature and charged state at intestinal pH. To overcome this, two key chemical modifications were made to create ximelagatran: the addition of an ethyl ester to the carboxylic acid group and an N-hydroxyl group to the amidine moiety. These changes rendered the molecule more lipophilic and uncharged, significantly improving its absorption from the gastrointestinal tract.[1]

This guide provides an in-depth technical overview of the in vitro methodologies used to characterize the biotransformation of ximelagatran to its active form, melagatran. Understanding this two-step metabolic activation is crucial for predicting in vivo pharmacokinetics, assessing potential drug-drug interactions, and ensuring the consistent and efficient delivery of the therapeutic agent.

The Metabolic Landscape of Ximelagatran Activation

The in vitro conversion of ximelagatran to melagatran is a multi-step process involving two key enzymatic reactions: the reduction of the N-hydroxyamidine (amidoxime) group and the hydrolysis of the ethyl ester. This biotransformation proceeds via two primary intermediate metabolites: N-hydroxy-melagatran (also referred to as hydroxymelagatran) and ethyl-melagatran .[2] The activation can follow two distinct pathways, as illustrated below.

Figure 1: Dual pathways for the biotransformation of ximelagatran to melagatran.

This metabolic activation is not mediated by the well-known Cytochrome P450 (CYP) enzyme system, which is a significant advantage as it reduces the likelihood of CYP-mediated drug-drug interactions.[3] Instead, two distinct classes of enzymes are responsible for this bioactivation.

The Amidoxime Reductase System: A CYP-Independent Pathway

The reduction of the amidoxime moiety on ximelagatran and N-hydroxy-melagatran is carried out by a specialized enzyme system. In pig liver microsomes, this system has been identified to consist of cytochrome b5 , NADH-cytochrome b5 reductase , and a P450 isoenzyme from the 2D subfamily.[4] However, studies have excluded the involvement of common human CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in this reductive process.[4] This highlights a unique, non-classical metabolic pathway. The highest activity for this reductive step has been observed in liver mitochondria.[2]

The Role of Carboxylesterases in Prodrug Hydrolysis

The hydrolysis of the ethyl ester group on ximelagatran and ethyl-melagatran is catalyzed by carboxylesterases (CES). These enzymes are abundant in various tissues, including the intestine and liver. The sequential action of intestinal and hepatic carboxylesterases is crucial for the efficient conversion of ester-containing prodrugs.

Experimental Workflow for In Vitro Biotransformation of Ximelagatran

A robust in vitro experimental design is fundamental to accurately characterizing the metabolic fate of ximelagatran. The following workflow outlines the key stages, from incubation to analysis.

Figure 2: High-level experimental workflow for in vitro ximelagatran biotransformation studies.

Detailed Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol provides a step-by-step methodology for assessing the biotransformation of ximelagatran using pooled human liver microsomes.

Reagent Preparation

-

100 mM Phosphate Buffer (pH 7.4): Prepare with ddH2O.

-

Ximelagatran Stock Solution (10 mM): Dissolve ximelagatran in a suitable organic solvent (e.g., DMSO) and then dilute with the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Human Liver Microsomes (20 mg/mL stock): Commercially available from several suppliers. Store at -80°C until use.

-

NADPH Regenerating System:

-

Solution A: 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Solution B (Cofactor Mix): Prepare fresh daily in Solution A:

-

NADP+ (3 mM)

-

Glucose-6-phosphate (5.3 mM)

-

Glucose-6-phosphate dehydrogenase (0.67 units/mL)

-

-

-

Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

Incubation Procedure

-

Thaw the human liver microsomes on ice.

-

Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer.

-

In a microcentrifuge tube, pre-warm the diluted microsomes and a working solution of ximelagatran (to achieve the desired final concentration in the incubation) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (Solution B).

-

Incubate the mixture at 37°C with gentle agitation.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution. The ratio of quenching solution to aliquot should be at least 3:1 (v/v).

-

Include control incubations:

-

No NADPH: To assess non-enzymatic degradation.

-

Heat-inactivated microsomes: To confirm enzyme-mediated metabolism.

-

Sample Processing and Analysis

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of ximelagatran, N-hydroxy-melagatran, ethyl-melagatran, and melagatran.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ximelagatran and its metabolites in complex biological matrices.

Sample Preparation

Protein precipitation with acetonitrile is a common and effective method for extracting the analytes from the in vitro incubation matrix.

Chromatographic Separation

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve chromatographic separation of the four compounds.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

Mass Spectrometric Detection

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ximelagatran | [Insert Value] | [Insert Value] |

| N-hydroxy-melagatran | [Insert Value] | [Insert Value] |

| Ethyl-melagatran | [Insert Value] | [Insert Value] |

| Melagatran | [Insert Value] | [Insert Value] |

| Internal Standard | [Insert Value] | [Insert Value] |

Table 1: Exemplar MRM transitions for the analysis of ximelagatran and its metabolites. Note: Specific m/z values should be optimized for the instrument used.

Data Presentation and Interpretation

The primary outputs of these in vitro studies are the kinetic parameters of the biotransformation reactions, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzymes for the substrates and the maximum rate of metabolism.

| Substrate | Metabolite | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) |

| Ximelagatran | N-hydroxy-melagatran | Carboxylesterase | Data not available in the public domain | Data not available in the public domain |

| Ximelagatran | Ethyl-melagatran | Amidoxime Reductase | Data not available in the public domain | Data not available in the public domain |

| N-hydroxy-melagatran | Melagatran | Amidoxime Reductase | Data not available in the public domain | Data not available in the public domain |

| Ethyl-melagatran | Melagatran | Carboxylesterase | Data not available in the public domain | Data not available in the public domain |

Table 2: In Vitro Kinetic Parameters for Ximelagatran Biotransformation in Human Liver Microsomes. While studies indicate these parameters have been determined, specific values are not publicly available.[4]

Chemical Structures of Ximelagatran and its Metabolites

Figure 3: Chemical structures of ximelagatran and its key metabolites.

Conclusion: A Self-Validating System for Prodrug Characterization

The in vitro biotransformation studies of ximelagatran serve as a self-validating system. The disappearance of the parent drug should correlate with the appearance of the intermediate and final metabolites. By employing a robust experimental design, precise analytical methods, and appropriate controls, researchers can confidently elucidate the metabolic fate of ximelagatran and other prodrugs. This foundational knowledge is indispensable for the successful progression of drug candidates from discovery to clinical application.

References

-

Clement, B., & Lopian, K. (2003). Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug. Drug Metabolism and Disposition, 31(5), 645-651. [Link]

-

Weitz, J. I., & Bates, S. M. (2005). Ximelagatran: Direct Thrombin Inhibitor. Circulation, 111(19), e280-e282. [Link]

-

PubChem. (n.d.). Ximelagatran. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Melagatran. National Center for Biotechnology Information. Retrieved from [Link]

-

Johansson, S., et al. (2003). Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B, 783(2), 335-347. [Link]

-

Kereiakes, D. J. (2004). Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition. Reviews in Cardiovascular Medicine, 5(Suppl 5), S4-11. [Link]

-

Gustafsson, D., et al. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review. Thrombosis Research, 109(Suppl 1), S9-S15. [Link]

Sources

- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran was a promising oral anticoagulant and the first in the class of direct thrombin inhibitors (DTIs) to undergo extensive clinical evaluation.[1][2] It was developed as a prodrug of its active form, melagatran, to improve oral bioavailability.[3][4] This guide provides a comprehensive overview of the pharmacological profile of ximelagatran and its active metabolite, melagatran, including their mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and the ultimate reasons for the drug's withdrawal from the market.

Mechanism of Action: Direct Thrombin Inhibition

Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[5][6] It also amplifies its own production by activating other clotting factors and promotes platelet activation.[5][7] Unlike traditional anticoagulants like warfarin, which indirectly inhibit thrombin by depleting vitamin K-dependent clotting factors, ximelagatran, through its active form melagatran, directly and competitively binds to the active site of thrombin.[2][5]

This direct inhibition offers several advantages:

-

Inhibition of both free and clot-bound thrombin: Melagatran can inactivate thrombin that is already bound to a fibrin clot, a feature not shared by indirect inhibitors like heparin.[6][8][9] This contributes to a more effective anticoagulant effect.

-

Predictable anticoagulant response: The direct mechanism of action results in a more predictable and stable anticoagulant effect compared to warfarin, which is subject to numerous food and drug interactions.[10][11]

-

Rapid onset of action: Following oral administration, ximelagatran is quickly absorbed and converted to melagatran, leading to a rapid anticoagulant effect.[12][13]

Melagatran is a potent and reversible inhibitor of thrombin, with an inhibition constant of 2 nmol/L.[14] It effectively inhibits thrombin-mediated fibrin formation, activation of clotting factors, and platelet aggregation.[5][12]

Signaling Pathway of Thrombin and Inhibition by Melagatran

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by melagatran.

Caption: Thrombin's central role in coagulation and its inhibition by melagatran.

Pharmacokinetics: From Prodrug to Active Metabolite

Ximelagatran was designed as a prodrug to overcome the poor oral bioavailability of melagatran.[3][4] After oral administration, ximelagatran is rapidly absorbed and bioconverted to melagatran through a two-step process involving hydrolysis and reduction.[12][15] This conversion occurs in various tissues, including the liver, kidneys, and intestinal membrane, and is independent of the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[16][17]

Biotransformation of Ximelagatran to Melagatran

The metabolic conversion of ximelagatran to its active form, melagatran, involves two main intermediate metabolites: hydroxyl-melagatran and ethyl-melagatran.[12][17]

Caption: Metabolic pathway of ximelagatran to melagatran.

Pharmacokinetic Parameters

The pharmacokinetic profile of melagatran following oral administration of ximelagatran is predictable and consistent across various patient populations.[10][16]

| Parameter | Value | Reference(s) |

| Bioavailability of melagatran | ~20% | [2][4] |

| Time to peak plasma concentration (Tmax) | ~2 hours | [10][13] |

| Elimination half-life (t1/2) | 2.4 - 4.6 hours | [1][9] |

| Excretion | Primarily renal | [2][10] |

The pharmacokinetic profile is largely unaffected by food, age, gender, ethnicity, or mild-to-moderate hepatic impairment.[2][10] However, due to its renal excretion, melagatran exposure is increased in patients with severe renal impairment.[10]

Pharmacodynamics: Anticoagulant Effects

The anticoagulant effects of ximelagatran are directly attributable to the activity of melagatran. These effects have been demonstrated in various in vitro and ex vivo studies.

Effects on Coagulation Parameters

Administration of ximelagatran leads to a dose-dependent prolongation of clotting times, including the activated partial thromboplastin time (APTT).[3][18]

Inhibition of Thrombin Generation

Ex vivo studies have shown that ximelagatran significantly reduces the endogenous thrombin potential (ETP), a measure of the total amount of thrombin generated in plasma.[19] In a study with healthy volunteers, a 30 mg dose of ximelagatran reduced ETP to 70.3% of the pre-dose value at 2 hours.[19] A 60 mg dose resulted in a reduction to 49.8%.[19]

Effects on Platelet Activation

By inhibiting thrombin, melagatran also indirectly inhibits thrombin-induced platelet activation, a key step in thrombus formation.[5][20]

Clinical Efficacy and Trials

Ximelagatran underwent an extensive clinical trial program for various thromboembolic indications, generally showing non-inferiority to standard therapies.[1][12]

| Indication | Comparator | Key Finding | Reference(s) |

| Stroke prevention in atrial fibrillation | Warfarin | Non-inferior to warfarin | [8][12] |

| Treatment of deep vein thrombosis (DVT) | Standard therapy (LMWH/warfarin) | Non-inferior to standard therapy | [12] |

| Prevention of venous thromboembolism (VTE) post-orthopedic surgery | Warfarin | Superior to warfarin | [12] |

| Long-term prevention of VTE recurrence | Placebo | Significantly reduced recurrence | [12][13] |

| Prevention of cardiovascular events post-myocardial infarction | Aspirin alone | More effective than aspirin alone | [11][12] |

A notable study, the THRIVE III trial, demonstrated that ximelagatran (24 mg twice daily) for 18 months significantly reduced the risk of recurrent VTE to 2.8% compared to 12.6% in the placebo group.[12]

The Downfall: Liver Toxicity and Market Withdrawal

Despite its promising efficacy, the development of ximelagatran was halted due to concerns about liver toxicity.[1][12]

Incidence and Characteristics of Hepatotoxicity

In long-term clinical trials (>35 days), an elevation of alanine aminotransferase (ALT) levels to more than three times the upper limit of normal (>3x ULN) was observed in approximately 7.9% of patients treated with ximelagatran, compared to 1.2% in the comparator groups.[21] The liver enzyme elevations typically occurred within the first 1 to 6 months of therapy.[12] While most cases were asymptomatic and resolved even with continued treatment, rare cases of severe liver injury were reported.[21] The combination of ALT >3x ULN and total bilirubin >2x ULN occurred in 0.5% of ximelagatran-treated patients.[21][22]

Proposed Mechanism and Withdrawal

The exact mechanism of ximelagatran-induced liver injury remains unclear, but evidence suggests a possible immunogenic pathogenesis.[21][22] A pharmacogenomic study found an association between ALT elevations and specific major histocompatibility complex (MHC) alleles.[21][22]

The withdrawal of ximelagatran from the market in 2006 was prompted by reports of severe liver injury, which could develop even after discontinuation of the drug.[21][23] This raised concerns that routine liver function monitoring might not be sufficient to mitigate the risk.[21]

Experimental Protocols

In Vitro Assay for Thrombin Inhibition

Objective: To determine the inhibitory potency (IC50) of melagatran on thrombin activity.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Melagatran standard solutions

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of melagatran in assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of melagatran to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the rate of substrate cleavage (change in absorbance over time) using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

Plot the rate of reaction against the logarithm of the melagatran concentration.

-

Calculate the IC50 value, which is the concentration of melagatran that inhibits 50% of the thrombin activity, using non-linear regression analysis.

Ex Vivo Thrombin Generation Assay

Objective: To assess the effect of ximelagatran administration on the overall capacity of plasma to generate thrombin.

Materials:

-

Platelet-poor plasma (PPP) from subjects before and after ximelagatran administration

-

Thrombin generation trigger (e.g., tissue factor and phospholipids)

-

Fluorogenic thrombin substrate

-

Calibrator plasma with a known thrombin concentration

-

Fluorometer

Procedure:

-

Collect venous blood from subjects at baseline and at specified time points after oral ximelagatran administration.

-

Prepare PPP by centrifugation.

-

In a 96-well plate, add the PPP samples.

-

Add the thrombin generation trigger to initiate coagulation.

-

Simultaneously, add the fluorogenic substrate.

-

Continuously measure the fluorescence intensity over time in a fluorometer.

-

The first derivative of the fluorescence signal is proportional to the thrombin concentration.

-

Calculate key parameters of the thrombin generation curve, such as the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.

-

Compare the thrombin generation parameters before and after ximelagatran administration to quantify its inhibitory effect.

Caption: Workflow for the ex vivo thrombin generation assay.

Conclusion

Ximelagatran represented a significant advancement in oral anticoagulant therapy, offering a more predictable and convenient alternative to warfarin.[2][12] Its direct mechanism of action and favorable pharmacokinetic profile were highly desirable.[10][16] However, the unforeseen risk of idiosyncratic liver toxicity ultimately led to its withdrawal, highlighting the critical importance of long-term safety monitoring in drug development.[21][23] The story of ximelagatran provides valuable lessons for the development of future anticoagulants and underscores the complex balance between efficacy and safety.

References

-

Mattsson, C., Sarich, T. C., & Carlsson, S. C. (2005). Mechanism of action of the oral direct thrombin inhibitor ximelagatran. PubMed. [Link]

-

Weitz, J. I., & Buller, H. R. (2004). Ximelagatran: Direct Thrombin Inhibitor. Circulation, 110(9), e19-e26. [Link]

-

Nutescu, E. A., & Shapiro, N. L. (2005). Ximelagatran: An Orally Active Direct Thrombin Inhibitor. Medscape. [Link]

-

Lee, W. M., Larrey, D., Olsson, R., Lewis, J. H., Keisu, M., Auclert, L., & Sheth, S. (2005). Hepatic findings in long-term clinical trials of ximelagatran. PubMed. [Link]

-

Pape, L. (2005). Ximelagatran--a promising new drug in thromboembolic disorders. PubMed. [Link]

-

Keisu, M., & Andersson, T. B. (2010). Drug-induced liver injury in humans: the case of ximelagatran. PubMed. [Link]

-

Wolzt, M. (2005). Pharmacokinetics and pharmacodynamics of ximelagatran. PubMed. [Link]

-

Franchi, F., & Angiolillo, D. J. (2004). Ximelagatran: a new oral anticoagulant. PubMed. [Link]

-

Eriksson, U. G., Bredberg, U., Gisleskog, P. O., Johansson, S., & Tomson, T. (2003). Pharmacokinetics and pharmacodynamics of ximelagatran, a novel oral direct thrombin inhibitor, in young healthy male subjects. PubMed. [Link]

-

Kereiakes, D. J. (2004). Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition. PubMed. [Link]

-

Keisu, M., & Andersson, T. B. (2010). Drug-Induced Liver Injury in Humans: The Case of Ximelagatran. ResearchGate. [Link]

-

Sarich, T., Teng, R., Peters, G., Rånby, M., Ståhle, H., & Eriksson, U. G. (2003). Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid. PubMed. [Link]

-

Weitz, J. I. (2004). Ximelagatran: direct thrombin inhibitor. PubMed. [Link]

-

Nutescu, E. A., & Shapiro, N. L. (2005). Ximelagatran: an orally active direct thrombin inhibitor. PubMed. [Link]

-

Chong, B. H. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia. [Link]

-

Gustafsson, D., & Elg, M. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review. PubMed. [Link]

-

Wikipedia. (n.d.). Ximelagatran. Wikipedia. [Link]

-

European Medicines Agency. (2006). AstraZeneca withdraws its application for Ximelagatran 36-mg film-coated tablets. European Medicines Agency. [Link]

-

Nutescu, E. A., & Shapiro, N. L. (2005). Ximelagatran: An Orally Active Direct Thrombin Inhibitor - Page 2. Medscape. [Link]

-

Southworth, H., & Taha, F. (2014). Predicting Potential Liver Toxicity From Phase 2 Data: A Case Study With Ximelagatran. Clinical Pharmacology & Therapeutics. [Link]

-

Mattsson, C., Sarich, T. C., & Carlsson, S. C. (2005). Mechanism of Action of the Oral Direct Thrombin Inhibitor Ximelagatran. ResearchGate. [Link]

-

Walenga, J. M., & Fareed, J. (2004). A new oral anticoagulant: The 50-year challenge. Nature Reviews Drug Discovery, 3(8), 649-657. [Link]

-

Gustafsson, D., & Elg, M. (2003). the-pharmacodynamics-and-pharmacokinetics-of-the-oral-direct-thrombin-inhibitor-ximelagatran-and-its-active-metabolite-melagatran-a-mini-review. Bohrium. [Link]

-

Boström, S. L., Rånby, M., & Gustafsson, D. (2004). The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma. PubMed. [Link]

-

Weitz, J. I. (2003). Antithrombotic activity of ximelagatran is mediated by direct thrombin inhibition. ResearchGate. [Link]

Sources

- 1. Ximelagatran: An Orally Active Direct Thrombin Inhibitor [medscape.com]

- 2. Ximelagatran--a promising new drug in thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of ximelagatran, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]

- 6. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ximelagatran: direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 14. medscape.com [medscape.com]

- 15. Ximelagatran - Wikipedia [en.wikipedia.org]

- 16. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. AstraZeneca withdraws its application for Ximelagatran 36-mg film-coated tablets | European Medicines Agency (EMA) [ema.europa.eu]

The Amidoxime Moiety in Prodrug Design: A Technical Guide to the Bioactivation of Ximelagatran

Executive Summary

Ximelagatran was a pioneering oral direct thrombin inhibitor developed as a prodrug to overcome the significant bioavailability challenges of its active form, melagatran. Melagatran, a potent anticoagulant, suffers from poor oral absorption (3-7%) due to the presence of two highly polar, charged moieties at physiological pH: a strongly basic amidine group and a carboxylic acid.[1][2] This technical guide provides an in-depth analysis of the critical role of the N-hydroxyamidine (amidoxime) functional group in the prodrug strategy of ximelagatran. By masking the basic amidine, the amidoxime moiety, in concert with an ethyl ester modification, renders the molecule uncharged and significantly more lipophilic, thereby enhancing gastrointestinal absorption.[2][3] We will dissect the two-step, cytochrome P450-independent metabolic pathway that efficiently converts ximelagatran to melagatran in vivo, detail the key intermediates, and provide validated experimental protocols for studying this bioactivation. This guide serves as a comprehensive resource for researchers and drug development professionals on the chemical and biological principles underpinning this effective prodrug design.

The Clinical Need and Physicochemical Challenge

The Limitations of Traditional Anticoagulants

For decades, vitamin K antagonists like warfarin were the standard for long-term oral anticoagulation.[4][5] However, their use is complicated by a narrow therapeutic window, variable dose-response, numerous food and drug interactions, and the need for frequent coagulation monitoring.[5][6] This created a significant clinical need for novel oral anticoagulants with more predictable pharmacokinetic and pharmacodynamic profiles.

Melagatran: A Potent Direct Thrombin Inhibitor

Melagatran emerged as a promising candidate. It is a potent, competitive, and reversible direct inhibitor of both free and clot-bound thrombin.[3][7] Unlike warfarin, its effect is predictable, allowing for fixed dosing without routine monitoring.[3][8] However, the clinical utility of oral melagatran was severely hampered by its molecular structure. The molecule contains a strongly basic benzamidine group (pKa ~11.5) and an acidic carboxylic group (pKa ~2.0), both of which are ionized at intestinal pH.[1] This high polarity and charge result in very low and variable oral bioavailability, measured at only 3-7%.[1][2]

The Prodrug Solution: Designing Ximelagatran

To overcome these limitations, ximelagatran was engineered as an oral prodrug of melagatran.[8][9] The design strategy focused on masking the two charged functional groups to create a more lipophilic and uncharged molecule that could readily cross the intestinal membrane.[1][2] This was achieved through two key chemical modifications:

-

Esterification: The carboxylic acid was converted to an ethyl ester.

-

Amidine Masking: The highly basic amidine group was converted to a less basic N-hydroxyamidine (also known as an amidoxime).[10][11]

These changes resulted in ximelagatran being 170 times more lipophilic than melagatran, which successfully increased the oral bioavailability of the active compound to approximately 20%.[2][3]

The Central Role of the N-Hydroxyamidine Group

The N-hydroxyamidine (amidoxime) moiety is the cornerstone of the ximelagatran prodrug strategy. Its primary function is to mask the strongly basic amidine group of melagatran, which is essential for binding to the arginine side pocket of thrombin but detrimental to oral absorption.[10][12]

-

Reduced Basicity: The N-hydroxyamidine group is significantly less basic than the amidine. This ensures the molecule remains largely uncharged at the pH of the intestinal tract, preventing the charge-based hindrance to membrane permeation that plagues melagatran.[2][10]

-

Metabolic Lability: The amidoxime is designed to be metabolically labile, allowing for efficient and predictable reduction back to the active amidine group once absorbed into the body.[10]

-

Structural Mimicry: In its prodrug form, the group is structurally distinct enough to prevent binding to the thrombin active site, ensuring that ximelagatran itself is inactive.[8] The in vivo reduction unmasks the critical amidine functionality precisely where it is needed—in the systemic circulation.

The Bioactivation Pathway of Ximelagatran

Following oral administration, ximelagatran is rapidly and extensively converted to melagatran.[12][13] This biotransformation is a two-step process involving hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine group.[2][14] This conversion proceeds via two distinct intermediate metabolites, indicating that the two reactions can occur in either order.[10][15]

-

Intermediate 1: Ethyl-melagatran: Formed by the reduction of the N-hydroxyamidine group while the ethyl ester remains intact.

-

Intermediate 2: N-hydroxy-melagatran (OH-melagatran): Formed by the hydrolysis of the ethyl ester while the N-hydroxyamidine group is still present.

Both intermediates are transient and are rapidly converted to the final active drug, melagatran.[15] A significant advantage of this metabolic pathway is its independence from the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with other medications metabolized by these common enzymes.[2][7][8] The reduction of the amidoxime has been shown in in vitro studies to be catalyzed by enzyme systems located in the microsomes and mitochondria of various organs, including the liver and kidney.[10] One identified system involves cytochrome b(5) and NADH-cytochrome b(5) reductase.[10]

Pharmacokinetic Profile

The prodrug design results in a predictable pharmacokinetic profile for melagatran following oral administration of ximelagatran. Peak plasma concentrations of melagatran are typically reached within 2 hours.[5][12] The bioconversion is rapid, with ximelagatran and the intermediate metabolites being quickly eliminated.[15]

| Parameter | Ximelagatran (Prodrug) | Melagatran (Active Metabolite) | Reference(s) |

| Oral Bioavailability | ~40-70% absorbed | ~20% (from Ximelagatran) | [2][3][15] |

| Tmax (Time to Peak Conc.) | Rapidly absorbed/converted | ~2 hours | [5][12] |

| Elimination Half-life (t½) | Very short | ~2.5 - 5 hours | [7][12] |

| Primary Elimination Route | Metabolism | Renal Excretion (~80%) | [7][8][15] |

| Metabolism | Extensive (to Melagatran) | Not significantly metabolized | [8][15] |

| CYP450 Involvement | No | No | [2][7] |

Experimental Methodologies

Workflow for In Vitro Biotransformation Assay

This protocol describes a typical experiment to demonstrate the conversion of ximelagatran to its metabolites in a subcellular fraction, such as human liver microsomes.

Protocol Steps:

-

Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (e.g., 100 mM, pH 7.4), and MgCl₂ (e.g., 3 mM).

-

Substrate Addition: Add ximelagatran from a concentrated stock solution (in DMSO or methanol) to achieve the desired final concentration (e.g., 1-10 µM).

-

Pre-incubation: Equilibrate the mixture by incubating at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C. At predefined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. The acetonitrile should contain an internal standard (e.g., an isotope-labeled analog) for accurate quantification.[16]

-

Protein Precipitation: Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the clear supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify ximelagatran, melagatran, and the two intermediates.[10][16]

Workflow for Bioanalytical Quantification from Plasma

This protocol outlines the quantification of ximelagatran and its metabolites from human plasma samples, a critical procedure in pharmacokinetic studies.

Protocol Steps:

-

Sample Collection: Collect whole blood from subjects at specified time points post-dose into tubes containing an anticoagulant like EDTA.

-

Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.[14]

-

Sample Preparation: Thaw plasma samples and spike with a solution containing isotope-labeled internal standards for ximelagatran, melagatran, ethyl-melagatran, and OH-melagatran.

-

Solid-Phase Extraction (SPE): The primary purpose of SPE is to clean up the sample and concentrate the analytes. A mixed-mode sorbent (e.g., C8 for hydrophobic retention and SO₃⁻ for ion exchange) is effective for capturing all four analytes.[17]

-

Conditioning: Condition the SPE plate/cartridge with methanol followed by water.

-

Loading: Load the plasma sample onto the sorbent.

-

Washing: Wash the sorbent with a weak solvent (e.g., aqueous buffer) to remove salts and polar interferences, followed by a stronger organic wash to remove lipids.

-

-

Elution: Elute the analytes and internal standards using a specific mixture, such as methanol and a high ionic strength buffer (e.g., 0.25 M ammonium acetate).[17]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the four analytes using a C18 analytical column with a gradient elution of acetonitrile and an aqueous buffer like ammonium acetate with formic acid.[16][17]

-

Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.[16]

-

Conclusion

The development of ximelagatran stands as a prime example of rational prodrug design. The N-hydroxyamidine group was a critical innovation that, in combination with an ethyl ester, successfully masked the polar functionalities of the active drug, melagatran. This chemical modification overcame the fundamental physicochemical barrier of poor membrane permeability, transforming a parenterally-limited compound into a viable oral anticoagulant. The CYP-independent bioactivation pathway further enhanced its clinical potential by promising a low propensity for drug-drug interactions. Although ximelagatran was ultimately withdrawn from the market due to concerns of hepatotoxicity, the success of its prodrug chemistry remains a valuable case study.[9][11] It definitively demonstrates the power of the amidoxime moiety as a key enabling technology in medicinal chemistry to unlock the therapeutic potential of potent but poorly absorbed drug candidates.

References

-

Viberg, A., McAleer, D., & Tötterman, A. (2003). Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B, 783(2), 335-347. [Link]

-

Jenkins, A. (2004). Ximelagatran (Exanta): alternative to warfarin?. Proceedings (Baylor University. Medical Center), 17(3), 356–359. [Link]

-

Brighton, T. A. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia, 181(8), 432-437. [Link]

-

Nutescu, E. A., Shapiro, N. L., & Chevalier, A. (2005). Ximelagatran: an orally active direct thrombin inhibitor. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 62(6), 587–598. [Link]

-

Eriksson, U. G., Bredberg, U., Carlsson, S., & Eriksson, B. (2002). Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid. Clinical pharmacokinetics, 41(10), 759–767. [Link]

-

Clement, B., Lopian, K., & Gustafsson, D. (2003). Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug. Drug metabolism and disposition: the biological fate of chemicals, 31(5), 645–651. [Link]

-

Brighton, T. A. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical journal of Australia, 181(8), 432–437. [Link]

-

Eriksson, U. G., Pro-Legarth, M., & Jonsson, E. N. (2005). Population pharmacokinetics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in atrial fibrillation patients receiving long-term anticoagulation therapy. Clinical pharmacokinetics, 44(6), 615–628. [Link]

-

Wolzt, M. (2005). Pharmacokinetics and pharmacodynamics of ximelagatran. Pathophysiology of haemostasis and thrombosis, 34(4-5), 159–163. [Link]

-

Dunér, K., Bäckström, J., Magnell, N., Svennberg, H., Ahnoff, M., & Logren, U. (2007). Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 317–324. [Link]

-

Gustafsson, D. (2003). Pharmacokinetic profile of ximelagatran. Thrombosis Research, 109, S9-S15. [Link]

-

Viberg, A. (2003). Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, biological samples by liquid and the intermediate metabolites, in chromatography-mass spectrometry. Journal of Chromatography B, 783, 335-347. [Link]

-

Fareed, J., & Jeske, W. (2005). Ximelagatran: Direct Thrombin Inhibitor. Therapeutics and Clinical Risk Management, 1(1), 23-34. [Link]

-

Stella, V. J. (2010). Case Study: Ximelagatran: A Double Prodrug of Melagatran. In Prodrugs: Challenges and Rewards. [Link]

-

Nutescu, E. A., Shapiro, N. L., & Chevalier, A. (2005). Ximelagatran: An Orally Active Direct Thrombin Inhibitor. American Journal of Health-System Pharmacy, 62(6), 587-598. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9574101, Ximelagatran. [Link]

-

Eriksson, U. G., Johansson, S., & Henricsson, S. (2005). Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. Drug metabolism and disposition: the biological fate of chemicals, 33(7), 1031–1039. [Link]

-

Gustafsson, D., & Elg, M. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review. Thrombosis research, 109 Suppl 1, S9-S15. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medscape.com [medscape.com]

- 3. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ximelagatran: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 8. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]